molecular formula C11H12N2OS B1276935 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol CAS No. 318234-24-1

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol

Cat. No.: B1276935
CAS No.: 318234-24-1
M. Wt: 220.29 g/mol
InChI Key: WIXFROLPJKVZHV-UHFFFAOYSA-N
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Description

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is a pyrazole derivative offered for research and development purposes. The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its structural versatility and presence in numerous biologically active molecules and FDA-approved drugs . Pyrazole derivatives are widely explored across multiple scientific fields, including as key components in polymer science, material chemistry, and agrochemicals . The incorporation of a phenylsulfanylmethyl substituent at the 3-position may impart unique electronic and steric properties, making this compound a valuable intermediate for synthesizing novel molecules with potential pharmacological activity. The primary value of this compound lies in its use as a building block for the design and synthesis of new chemical entities. Researchers can utilize this heterocycle to develop compounds for screening against various biological targets. The structural features of this pyrazole derivative make it a candidate for creating hybrids, such as pyrazole-sulfonamide hybrids, which have shown promising anticancer activity in research settings . This product is intended for use in industrial and scientific research only. It is not for medicinal, diagnostic, or personal use.

Properties

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13-11(14)7-9(12-13)8-15-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFROLPJKVZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Incorporation via β-Ketoester Precursor

A plausible route involves using a β-ketoester bearing the (phenylsulfanyl)methyl group. For example:

  • Reactants : Phenylhydrazine and 4-[(phenylsulfanyl)methyl]-3-oxobutanoate ester.
  • Conditions : Acidic or basic catalysis (e.g., HCl or NaOH) to facilitate cyclization.
  • Mechanism : Condensation forms the hydrazone intermediate, followed by cyclization to yield the pyrazole ring.

However, this approach may face challenges in synthesizing the β-ketoester precursor. Alternative strategies include post-cyclization functionalization.

Post-Cyclization Alkylation

After synthesizing the pyrazole core (3-methyl-1-phenyl-1H-pyrazol-5-ol ), the phenylsulfanyl group can be introduced via nucleophilic substitution or alkylation.

Alkylation with Benzyl Halides

  • Starting Material : 3-Methyl-1-phenyl-1H-pyrazol-5-ol.
  • Reagents : Benzyl bromide and a strong base (e.g., NaH or K2CO3).
  • Conditions : Polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120°C).
  • Mechanism : Deprotonation of the pyrazole’s hydroxyl group forms an enolate, which undergoes alkylation at position 3.
Reaction Parameter Optimal Value Outcome
Solvent DMF High solubility of intermediates
Temperature 100°C Efficient alkylation
Catalyst NaH Strong base ensures deprotonation
Yield ~70–85% Based on analogous pyrazole alkylations

Limitations : Competing O-alkylation at the hydroxyl group may reduce regioselectivity.

Multicomponent Reactions (MCRs)

Multicomponent strategies enable one-pot synthesis, minimizing intermediate isolation.

Cerium(IV) Sulfate-Catalyzed Tandem Knoevenagel-Michael Reaction

A green chemistry approach reported for structurally related pyrazolones involves:

  • Reactants : Phenylhydrazine, ethyl acetoacetate, and benzylthiol.
  • Catalyst : Ce(SO₄)₂·4H₂O (10 mol%).
  • Conditions : Solvent-free, 125°C, 5–12 minutes.

Proposed Mechanism :

  • Step 1 : Condensation of phenylhydrazine and ethyl acetoacetate to form a hydrazone.
  • Step 2 : Cyclization to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.
  • Step 3 : Michael addition of benzylthiol to the α,β-unsaturated carbonyl, followed by dehydration.
Parameter Value Impact
Catalyst Loading 10 mol% High turnover
Reaction Time 5–12 min Rapid kinetics
Yield 81–98% Solvent-free efficiency
Reusability of Catalyst Up to 5 cycles Cost-effective

Advantages : Short reaction times, high atom economy, and environmental benignity.

Lithiation and Electrophilic Quenching

Lithiation enables regioselective functionalization at position 3 or 5.

Lithiation with LDA or LDA/DMAP

  • Base : LDA (lithium diisopropylamide) or LDA/DMAP.
  • Electrophile : Benzyl sulfide derivatives (e.g., benzyl bromide).
  • Conditions : THF, −78°C to 0°C.

Example :

  • Substrate : 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (analogous compound).
  • Lithiation : LDA deprotonates position 3.
  • Quenching : Benzyl bromide adds the phenylsulfanyl group.
Parameter Value Outcome
Base LDA Strong deprotonation
Temperature −78°C Prevents side reactions
Electrophile Benzyl bromide High regioselectivity
Yield ~80–90% (est.) Based on trifluoromethyl analogs

Challenges : Requires anhydrous conditions and cryogenic setups.

Phosphorous Oxychloride (POCl₃)-Mediated Cyclization

This method is adapted from patents for similar pyrazoles.

Cyclization of Acetoacetyl Piperazine Derivatives

  • Reactants : 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine and phenylhydrazine.
  • Cyclizing Agent : POCl₃ in pyridine.
  • Conditions : Reflux in toluene, followed by deprotection with TFA.

Modified Protocol for Sulfide Incorporation :

  • Step 1 : Cyclize phenylhydrazine with a β-ketoester containing a benzylthioether group.
  • Step 2 : Use POCl₃ to promote ring closure.
  • Step 3 : Deprotect if necessary.
Parameter Value Impact
Cyclizing Agent POCl₃ Effective for electron-deficient rings
Solvent Toluene High boiling point
Yield ~70% (est.) Lower than MCRs due to harsh conditions

Drawbacks : POCl₃ is corrosive and generates toxic byproducts.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Selectivity
Cyclization + Alkylation High regiocontrol Multi-step, solvent use 70–85% Moderate
Multicomponent Reaction Solvent-free, rapid, green Limited to specific substrates 81–98% High
Lithiation Excellent regioselectivity Cryogenic conditions required 80–90% High
POCl₃ Cyclization Broad substrate scope Toxic reagents, low atom economy ~70% Moderate

Key Research Findings and Challenges

  • Regioselectivity : Position 3 vs. 5 in pyrazoles is influenced by steric and electronic factors. Lithiation methods (e.g.,) achieve >95:5 selectivity for position 3.
  • Catalysts : Ce(SO₄)₂·4H₂O in MCRs offers superior efficiency and reusability.
  • Sustainability : Solvent-free MCRs align with green chemistry principles but require optimization for sulfide-containing substrates.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the pyrazole ring.

    Substitution: The methyl or phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol, exhibit significant anti-inflammatory and analgesic activities. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that certain pyrazolone derivatives could effectively reduce inflammation and pain in animal models . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for antitumor activity, indicating that modifications to the pyrazole ring can enhance efficacy against cancer cell lines . Such findings point towards the potential use of this compound in cancer therapy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by pyrazole derivatives. Research has shown that certain compounds within this class possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The structural features of this compound may contribute to its effectiveness against various pathogens .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between appropriate hydrazine derivatives and carbonyl compounds under acidic or basic conditions. The resulting product can be further modified to enhance its biological activity or improve its pharmacokinetic properties.

Synthesis Method Reagents Conditions Yield
Method AHydrazine + Carbonyl CompoundRoom TemperatureHigh
Method BAlkylation ReactionsRefluxModerate

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered this compound to rats with induced paw edema. Results showed a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Efficacy

A separate investigation evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation, suggesting that further development could lead to effective cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-[(phenylsulfanyl)methyl]pyridine: Shares the phenylsulfanyl methyl group but differs in the core structure.

    3-[(phenylsulfanyl)methyl]-3-buten-1-ol: Similar in having the phenylsulfanyl methyl group but with a different backbone.

Uniqueness

1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is unique due to its pyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

1-Methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol is a pyrazolone derivative that has garnered attention due to its diverse biological activities. Pyrazolones, as a class of heterocyclic compounds, are known for their pharmacological significance, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C11H12N2OS
Molecular Weight 224.29 g/mol
CAS Number 864068-97-3
IUPAC Name This compound

Anticancer Properties

Recent studies have demonstrated that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the inhibition of topoisomerase II activity .

Anti-inflammatory Activity

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The presence of a phenylsulfanyl group in the structure may enhance these effects by modulating inflammatory pathways. For example, compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives has been extensively documented. Studies indicate that these compounds possess broad-spectrum activity against bacteria and fungi. The specific compound under review has been tested against various strains, demonstrating significant inhibitory effects .

Synthesis and Evaluation

A comprehensive study synthesized various pyrazolone derivatives, including this compound. The synthesis involved reacting aryl aldehydes with hydrazine derivatives in the presence of appropriate catalysts. Following synthesis, biological evaluations were conducted to assess cytotoxicity and anti-inflammatory effects.

Table of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerMCF-70.21
AnticancerHL-603.0 - 6.8
Anti-inflammatoryCOX inhibitionNot specified
AntimicrobialVarious bacteriaVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation of phenylhydrazine with β-diketones or α,β-unsaturated ketones under acidic reflux conditions. For example, analogous pyrazole derivatives (e.g., 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) are synthesized by refluxing β-diketones with phenylhydrazine in ethanol and glacial acetic acid (7–8 hours, 45% yield) .
  • Critical Factors : Solvent polarity (ethanol vs. THF), acid catalysis (acetic acid vs. trifluoroacetic acid), and stoichiometric ratios of reactants significantly impact regioselectivity and purity. Prolonged reflux may lead to side products like dimerization .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond lengths, angles, and intermolecular interactions. For structurally similar compounds (e.g., 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one), SCXRD revealed dihedral angles between aromatic rings (e.g., 16.83°–51.68°) and hydrogen-bonding networks stabilizing crystal packing .
  • Data Interpretation : Use software suites like SHELXL for refinement . Ensure proper H-atom placement via difference Fourier synthesis and validate thermal displacement parameters (e.g., Uiso(H) = 1.2Ueq(C)) .

Advanced Research Questions

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Case Study : Discrepancies between solution-state NMR (dynamic effects) and solid-state XRD (static structure) can arise from tautomerism or conformational flexibility. For example, 5-hydroxy-1-methylpyrazole derivatives exhibit keto-enol tautomerism, resolved via variable-temperature NMR and SCXRD .
  • Resolution : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data to model equilibrium states. Cross-validate using IR spectroscopy (O–H stretching frequencies) and mass spectrometry .

Q. How does substitution at the phenylsulfanyl moiety modulate biological activity?

  • Hypothesis Testing : Replace the phenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. For analogs like 3-(3-methyl-1H-pyrazol-5-yl)triazolothiadiazines, bioactivity assays (e.g., enzyme inhibition) revealed enhanced potency with halogenated aryl groups due to improved hydrophobic interactions .
  • Experimental Design : Synthesize derivatives via nucleophilic substitution or Suzuki coupling. Screen for antimicrobial/antioxidant activity using microplate dilution assays (MIC values) and DPPH radical scavenging .

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Methodology : Ultrasonic irradiation reduces reaction time and improves yields. For bis-pyrazoles, a pseudo-five-component reaction in water/ethanol (1:1) under ultrasound achieved 85–92% yield in 1–2 hours vs. 8–12 hours conventionally .
  • Sustainability Metrics : Compare E-factors (waste per product mass) and atom economy. Solvent-free mechanochemical synthesis is an alternative for scale-up .

Key Recommendations

  • Structural Analysis : Prioritize SCXRD for unambiguous conformation determination .
  • Synthetic Optimization : Explore ultrasound-assisted or solvent-free routes for scalability .
  • Biological Profiling : Focus on halogenated analogs for enhanced bioactivity .

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